Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate is an organophosphorus compound that features both phosphonate and silane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with a suitable silane precursor. One common method involves the use of trimethylsilyl chloride and diethyl phosphite under controlled conditions to yield the desired product. The reaction typically requires a catalyst, such as a tertiary amine, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Produces phosphonic acid derivatives and silanols.
Oxidation: Yields phosphonic acids.
Substitution: Results in substituted phosphonates and silanes.
Wissenschaftliche Forschungsanwendungen
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate involves its ability to interact with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The silane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks, which are important in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the silane group, making it less versatile in materials science applications.
Diethyl phosphite: A simpler phosphonate compound used as a precursor in the synthesis of more complex organophosphorus compounds.
Uniqueness
Dimethyl-2-(methyldiethoxysilyl)ethylphosphonate is unique due to the presence of both phosphonate and silane functional groups, which confer a combination of properties from both classes of compounds. This dual functionality makes it particularly valuable in applications requiring both strong coordination chemistry and the ability to form siloxane networks .
Eigenschaften
Molekularformel |
C9H23O5PSi |
---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-dimethoxyphosphorylethyl-diethoxy-methylsilane |
InChI |
InChI=1S/C9H23O5PSi/c1-6-13-16(5,14-7-2)9-8-15(10,11-3)12-4/h6-9H2,1-5H3 |
InChI-Schlüssel |
KSNNOYDBDGXZTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(CCP(=O)(OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.